![molecular formula C9H9N5S B5557702 5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)
5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol often involves multi-step reaction sequences. For example, the compound 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol is prepared through a series of reactions starting from methyl nicotinate, and further reacts with various aromatic aldehydes to yield substituted triazoles (Dave et al., 2007). These synthetic routes demonstrate the versatility and complexity of synthesizing triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives, such as 5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol, is characterized by the presence of multiple heterocyclic rings. The crystal structure of related compounds reveals significant details about their geometry, including bond lengths, angles, and dihedral angles, which contribute to the understanding of their chemical behavior and reactivity (Xu et al., 2006).
Chemical Reactions and Properties
Triazole derivatives participate in a variety of chemical reactions, reflecting their reactive functional groups. For example, they can undergo cyclo-condensation, react with formaldehyde and aromatic amines to form Mannich bases, and show antimicrobial and antitubercular activities (Dave et al., 2007). These reactions are crucial for the functionalization of the triazole core and the development of compounds with desired properties.
Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the effectiveness of 1,2,4-triazole derivatives, including structures similar to 5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol, in antimicrobial applications. For instance, Bayrak et al. (2009) reported that such compounds exhibited good to moderate antimicrobial activity, highlighting their potential in medical and pharmaceutical research (Bayrak et al., 2009).
Corrosion Inhibition
Ansari et al. (2014) discovered that Schiff's bases of pyridyl substituted triazoles, closely related to the compound , are effective corrosion inhibitors for mild steel in hydrochloric acid solutions. This suggests their utility in industrial applications, particularly in protecting metal surfaces from corrosive environments (Ansari et al., 2014).
Coordination Chemistry
The compound has been used in coordination chemistry as well. Aboura et al. (2018) studied its reaction with arene ruthenium, demonstrating its potential in forming complex molecular structures which could be significant in catalysis and materials science (Aboura et al., 2018).
Antioxidant and Analgesic Activities
In the field of pharmacology, Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety, closely related to the compound of interest. These compounds displayed significant in vivo analgesic and in vitro antioxidant activities, suggesting their potential therapeutic applications (Karrouchi et al., 2016).
DNA Methylation Inhibitors
Research by Hovsepyan et al. (2018) indicated that 1,2,4-triazole thioether derivatives, similar in structure to the compound , could act as DNA methylation inhibitors. This finding has implications for cancer research and the development of new anticancer drugs (Hovsepyan et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-methyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c1-7-12-13-9(15)14(7)11-6-8-4-2-3-5-10-8/h2-6H,1H3,(H,13,15)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSPHNYPSQSACE-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.